SL-164: A Technical Guide to a Classic Sedative-Hypnotic Agent
SL-164: A Technical Guide to a Classic Sedative-Hypnotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
SL-164, a quinazolinone derivative and an analog of methaqualone, emerged in the late 1960s as a potent central nervous system depressant.[1][2] Possessing sedative, hypnotic, and anticonvulsant properties, its mechanism of action is closely tied to the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the brain. This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of SL-164, intended for researchers and professionals in drug development. While detailed experimental protocols from its seminal studies remain largely within historical literature, this document compiles available data and presents a logical framework for its pharmacological action.
Chemical Structure and Physicochemical Properties
SL-164, with the systematic IUPAC name 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one, is a halogenated derivative of the quinazolinone scaffold.[1] Its chemical structure is characterized by a quinazolinone core substituted with a methyl group at the 2-position, and a 4-chloro-2-methylphenyl group at the 3-position. Additionally, a chlorine atom is substituted at the 5-position of the quinazolinone ring.
Table 1: Chemical Identifiers and Properties of SL-164
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one | [1] |
| Chemical Formula | C₁₆H₁₂Cl₂N₂O | [1] |
| Molecular Weight | 319.19 g/mol | [3] |
| SMILES | ClC1=CC(C)=C(N2C(C)=NC3=CC=CC(Cl)=C3C2=O)C=C1 | [1] |
| InChI | InChI=1S/C16H12Cl2N2O/c1-9-8-11(17)6-7-14(9)20-10(2)19-13-5-3-4-12(18)15(13)16(20)21/h3-8H,1-2H3 | [1] |
| CAS Number | 3476-88-8 | [1] |
Table 2: Physicochemical Data for SL-164
| Property | Value | Remarks |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | Expected to have low aqueous solubility and be soluble in organic solvents. |
Biological Activity and Mechanism of Action
SL-164 exhibits a pharmacological profile characteristic of a central nervous system depressant, with pronounced sedative, hypnotic, and anticonvulsant effects.[1] Its biological activity is attributed to its interaction with GABAA receptors, similar to its parent compound, methaqualone.
GABAergic Modulation
The primary mechanism of action for SL-164 is believed to be the positive allosteric modulation of GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
SL-164, like methaqualone, is thought to bind to a site on the GABAA receptor that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the frequency or duration of channel opening and leading to a greater inhibitory signal. This enhanced inhibition in various brain regions is responsible for the observed sedative, hypnotic, and anticonvulsant properties.
Signaling Pathway
The signaling pathway modulated by SL-164 is central to neuronal inhibition. The following diagram illustrates the proposed mechanism of action at the GABAA receptor.
Pharmacological Data
Quantitative pharmacological data for SL-164 is limited in publicly accessible literature. The primary source of this information appears to be a 1969 study by Saito et al., the full text of which is not widely available. The following table summarizes the expected pharmacological parameters based on its classification as a sedative-hypnotic and anticonvulsant.
Table 3: Summary of Pharmacological Effects of SL-164
| Effect | Description | Quantitative Data (if available) |
| Sedative | Induction of calmness and reduction of anxiety. | Data not available |
| Hypnotic | Induction of sleep. | Data not available |
| Anticonvulsant | Prevention or reduction in the severity of seizures. | ED₅₀: Data not available |
| Toxicity | Adverse effects at higher doses. | LD₅₀: Data not available |
Note: Specific ED₅₀ and LD₅₀ values from preclinical studies are not available in the surveyed literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of SL-164 are not extensively documented in modern, readily accessible scientific literature. The foundational research was conducted in the late 1960s, and access to the full experimental details from that era is limited. However, based on general knowledge of quinazolinone synthesis and standard pharmacological assays of the time, hypothetical outlines of the protocols are presented below.
Chemical Synthesis (Hypothetical Workflow)
The synthesis of SL-164 likely follows a multi-step procedure common for quinazolinone derivatives. A plausible synthetic route would involve the condensation of an appropriately substituted anthranilic acid derivative with an ortho-toluidine derivative, followed by cyclization and methylation.
In Vivo Pharmacological Assessment (General Methodology)
Standard animal models would have been used to characterize the sedative, hypnotic, and anticonvulsant properties of SL-164.
4.2.1. Sedative and Hypnotic Activity:
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Animal Model: Typically mice or rats.
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Procedure: Animals would be administered varying doses of SL-164 (e.g., via oral gavage or intraperitoneal injection). Sedative effects would be observed through a reduction in spontaneous motor activity, often measured using an open-field test or activity cages. The hypnotic effect (loss of righting reflex) would be recorded, and the dose required to induce sleep in 50% of the animals (HD₅₀) would be determined.
4.2.2. Anticonvulsant Activity:
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Animal Model: Typically mice.
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Procedure: The anticonvulsant efficacy would be assessed using models such as the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ)-induced seizure test.
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MES Test: A supramaximal electrical stimulus is delivered to the cornea or via ear clips to induce a tonic-clonic seizure. The ability of SL-164 to prevent the tonic hindlimb extension phase of the seizure would be measured.
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PTZ Test: A chemical convulsant, pentylenetetrazole, is administered to induce clonic seizures. The ability of SL-164 to increase the latency to or prevent the onset of seizures would be assessed.
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Endpoint: The effective dose required to protect 50% of the animals from seizures (ED₅₀) would be calculated.
4.2.3. Acute Toxicity:
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Animal Model: Typically mice or rats.
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Procedure: Increasing doses of SL-164 would be administered to groups of animals. The mortality rate at each dose would be recorded over a specified period (e.g., 24 hours).
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Endpoint: The lethal dose required to cause death in 50% of the animals (LD₅₀) would be determined.
Conclusion
SL-164 is a historically significant quinazolinone derivative with potent CNS depressant effects mediated through the positive allosteric modulation of GABAA receptors. While its clinical use was never realized, it remains a compound of interest for understanding the structure-activity relationships of sedative-hypnotics and for its historical context in the development of GABAergic modulators. The lack of readily available, detailed experimental data from its primary investigations highlights the challenges in accessing and preserving older scientific literature. Further research, should it be undertaken, would require re-synthesis and a full pharmacological and toxicological re-evaluation using modern methodologies to fully characterize this compound.
